1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is a chemical compound with the molecular formula C24H18O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- typically involves the reaction of 1,4-naphthoquinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,4-Naphthoquinone+2Benzyl BromideK2CO3,DMF,Heat1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets and pathways involved include:
DNA: The compound can intercalate into DNA, disrupting its function.
Proteins: It can modify proteins through oxidative stress, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylmethyl groups.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms at positions 2 and 3.
2,3-Dihydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups at positions 2 and 3.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and reactivity compared to its parent compound and other derivatives.
Properties
CAS No. |
52711-63-4 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,3-dibenzylnaphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O2/c25-23-19-13-7-8-14-20(19)24(26)22(16-18-11-5-2-6-12-18)21(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
GDDVVTWFLBWBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.